(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indol-4-yl)methanone
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Overview
Description
(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indol-4-yl)methanone is a useful research compound. Its molecular formula is C19H16N4O3 and its molecular weight is 348.362. The purity is usually 95%.
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Scientific Research Applications
Microwave Assisted Synthesis and Biological Evaluation
Research by Ravula et al. (2016) describes the microwave-assisted synthesis of novel pyrazoline derivatives showing potent anti-inflammatory and antibacterial activities. The study highlights the efficiency of microwave irradiation methods over conventional heating, suggesting the relevance of such synthetic approaches in developing compounds with potential therapeutic applications (Ravula et al., 2016).
Heterocyclic Compounds in Medicinal Chemistry
A review by Sharma (2015) on the role of 1,3,4-oxadiazole derivatives in pharmaceutical chemistry discusses the significance of oxadiazoles. These compounds are noted for their diverse biological activities, including antibacterial, antitumor, and antiviral effects. The oxadiazole ring, derived from furan by substituting two methylene groups with pyridine-type nitrogen atoms, provides a versatile scaffold for drug development (Sharma, 2015).
Therapeutic Potential of Oxadiazole Containing Compounds
Siwach and Verma (2020) discuss the therapeutic potential of oxadiazole or furadiazole-containing compounds, highlighting their wide range of chemical and biological properties. The review summarizes pharmacological activities and synthetic routes for derivatives, demonstrating the value of oxadiazoles in drug discovery (Siwach & Verma, 2020).
Application in Heterocyclic Chemistry
Davies (1992) covers the broad spectrum of heterocyclic chemistry, including the chemistry of pyrroles, thiophenes, furans, and oxadiazoles. This foundational knowledge is crucial for understanding the structural and reactive properties of heterocyclic compounds, potentially including the specific compound (Davies, 1992).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in a change in the function of the target . The specific changes induced by this compound would depend on the nature of the target and the context in which the interaction occurs.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple pathways. The downstream effects would depend on the specific pathways involved and the nature of the compound’s interaction with its targets.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(1H-indol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-19(14-3-1-4-15-13(14)6-8-20-15)23-9-7-12(11-23)17-21-18(26-22-17)16-5-2-10-25-16/h1-6,8,10,12,20H,7,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGSCBZTQNJBFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=C5C=CNC5=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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